Aztreonam Amide Aztreonam Amide
Brand Name: Vulcanchem
CAS No.: 1219444-93-5
VCID: VC0026873
InChI: InChI=1S/C13H20N6O8S2/c1-5(19-29(24,25)26)7(10(21)22)17-9(20)8(6-4-28-12(15)16-6)18-27-13(2,3)11(14)23/h4-5,7,19H,1-3H3,(H2,14,23)(H2,15,16)(H,17,20)(H,21,22)(H,24,25,26)/b18-8+
SMILES: CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)N)C1=CSC(=N1)N)NS(=O)(=O)O
Molecular Formula: C13H20N6O8S2
Molecular Weight: 452.5 g/mol

Aztreonam Amide

CAS No.: 1219444-93-5

Cat. No.: VC0026873

Molecular Formula: C13H20N6O8S2

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

Aztreonam Amide - 1219444-93-5

Specification

CAS No. 1219444-93-5
Molecular Formula C13H20N6O8S2
Molecular Weight 452.5 g/mol
IUPAC Name 2-[[(2E)-2-(1-amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid
Standard InChI InChI=1S/C13H20N6O8S2/c1-5(19-29(24,25)26)7(10(21)22)17-9(20)8(6-4-28-12(15)16-6)18-27-13(2,3)11(14)23/h4-5,7,19H,1-3H3,(H2,14,23)(H2,15,16)(H,17,20)(H,21,22)(H,24,25,26)/b18-8+
Standard InChI Key SOFNQUFSURUYTQ-QGMBQPNBSA-N
Isomeric SMILES CC(C(C(=O)O)NC(=O)/C(=N/OC(C)(C)C(=O)N)/C1=CSC(=N1)N)NS(=O)(=O)O
SMILES CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)N)C1=CSC(=N1)N)NS(=O)(=O)O
Canonical SMILES CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)N)C1=CSC(=N1)N)NS(=O)(=O)O

Introduction

Chemical Identity and Properties

Aztreonam Amide is characterized by specific chemical identifiers that distinguish it from related compounds. It has been identified and cataloged in chemical databases and research literature with the following properties:

PropertyValue
CAS Number1219444-93-5
Molecular FormulaC₁₃H₂₀N₆O₈S₂
Molecular Weight452.46 g/mol
IUPAC Name(Z)-2-[[[(2-Amino-4-thiazolyl)[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]carbamoyl]methylene]amino]oxy]-2-methylpropionamide
Alternative Name2-[[2-[(2-Amino-1,1-dimethyl-2-oxoethoxy)imino]-2-(2-amino-4-thiazolyl)acetyl]amino]-3-(sulfoamino)butanoic Acid

The structural composition of Aztreonam Amide includes the core monobactam ring system characteristic of its parent compound Aztreonam, with specific modifications . The primary structural distinction appears to be the transformation of a carboxylic acid group present in Aztreonam to an amide functionality in Aztreonam Amide, as indicated by its nomenclature and molecular formula differences .

Relationship to Aztreonam

Aztreonam Amide is classified as a derivative or impurity of Aztreonam in pharmaceutical contexts . Understanding this relationship is crucial for contextualizing both compounds' properties and potential applications.

Comparative Analysis

PropertyAztreonamAztreonam Amide
Molecular FormulaC₁₃H₁₇N₅O₈S₂C₁₃H₂₀N₆O₈S₂
Molecular Weight435.43 g/mol452.46 g/mol
Key Functional GroupCarboxylic acidAmide
FDA StatusApproved (1986)Under Development
Clinical UseInjectable antibioticNot in clinical use

The parent compound, Aztreonam, is a monocyclic beta-lactam antibiotic originally isolated from Chromobacterium violaceum . It was approved by the FDA in 1986 and remains in use as an injectable antibiotic for treating infections caused by gram-negative bacteria . Aztreonam exhibits significant resistance to beta-lactamases, which allows it to maintain efficacy against many bacteria that have developed resistance to other beta-lactam antibiotics .

The structural modification in Aztreonam Amide—specifically the conversion of a carboxylic acid to an amide—potentially confers different pharmacokinetic properties, stability characteristics, or antibacterial spectrum compared to Aztreonam . This modification increases the molecular weight by approximately 17 g/mol, corresponding to the difference between a hydroxyl group and an amine group .

Current Research Landscape

Research involving Aztreonam Amide exists within the broader context of studies on monobactam antibiotics and their derivatives. Several research themes are evident in the literature:

  • Development of Aztreonam derivatives with enhanced activity against multidrug-resistant gram-negative bacteria

  • Creation of orally bioavailable forms of Aztreonam to expand clinical applications

  • Research on beta-lactamase inhibitors that could be combined with Aztreonam or its derivatives

  • Investigation of synergistic effects between Aztreonam and other compounds against resistant bacteria

For example, research has shown that certain compounds like 3-O-alkyl difluoroquercetins can potentiate the antimicrobial activity of Aztreonam against metallo-β-lactamase-producing P. aeruginosa . Similar approaches might involve Aztreonam Amide or other derivatives.

The study of Aztreonam Amide contributes to the broader understanding of structure-activity relationships in monobactam antibiotics, potentially informing the development of next-generation antimicrobial agents.

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